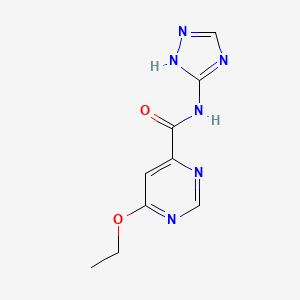
6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These derivatives have been reported to exhibit promising anticancer activities . The compound’s structure includes a 1,2,4-triazole ring, which is an important active pharmaceutical scaffold. These scaffolds can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms . The structure of these derivatives is confirmed by spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving “this compound” include interactions with O- and N-nucleophiles . These reactions lead to the formation of high energy density compounds (HEDCs). The thermal stabilities of these compounds are probed by calculating the heats of formation (HOFs) using the G3MP2 method .Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the synthesis of various pyrimidine and triazolopyrimidine derivatives with promising biological activities. For instance, El-Agrody et al. (2000) synthesized naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines with antibacterial properties. Similarly, Abu‐Hashem et al. (2020) developed benzodifuranyl derivatives, including pyrimidines, as anti-inflammatory and analgesic agents, highlighting their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives that exhibited anticancer and anti-5-lipoxygenase properties, showcasing the therapeutic potential of such compounds in the treatment of cancer and inflammatory diseases.
Antiviral Applications
Hebishy et al. (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against the H5N1 avian influenza virus. This indicates a potential pathway for developing new antiviral agents through the manipulation of pyrimidine structures.
Supramolecular Chemistry
Fonari et al. (2004) explored the dihydropyrimidine-2,4-(1H,3H)-dione functionality in creating novel crown-containing hydrogen-bonded supramolecular assemblies. Their work contributes to the understanding of how pyrimidine derivatives can be utilized in the design of new materials with specific molecular recognition capabilities.
These studies collectively highlight the diverse chemical reactivity and biological activities of pyrimidine and triazolopyrimidine derivatives, including "6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide." Their potential applications in developing new therapeutic agents and materials with unique supramolecular properties underscore the significance of such compounds in scientific research.
- Synthesis of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives with promising antibacterial activities (El-Agrody et al., 2000)
- Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents (Abu‐Hashem et al., 2020)
- Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. (Rahmouni et al., 2016)
- New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity (Hebishy et al., 2020)
- The Dihydropyrimidine-2,4-(1H,3H)-dione Functionality: a Suitable Module for Novel Crown-containing Hydrogen-bonded Supramolecular Assemblies (Fonari et al., 2004)
Mécanisme D'action
Target of Action
The primary targets of this compound are human microglia and neuronal cells . It has been found to have promising neuroprotective and anti-inflammatory properties . The compound interacts with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound works by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, it can potentially prevent or slow disease progression by reducing neuronal death .
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For example, the activation barrier of certain reactions can be overcome under heating conditions . .
Propriétés
IUPAC Name |
6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2/c1-2-17-7-3-6(10-4-11-7)8(16)14-9-12-5-13-15-9/h3-5H,2H2,1H3,(H2,12,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKHQVQQIPYBJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

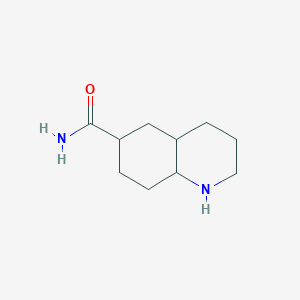
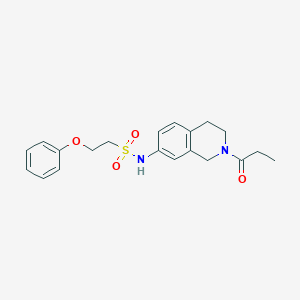
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2394661.png)
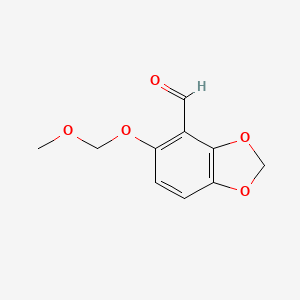
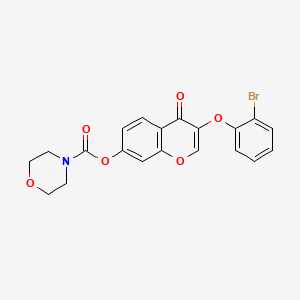
![4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2394666.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2394669.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2394670.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide](/img/structure/B2394673.png)
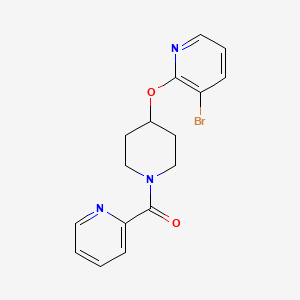
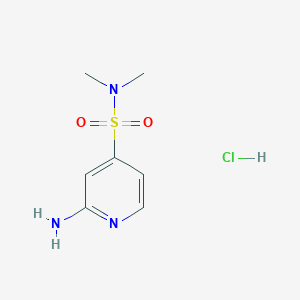

![((3aR,4R,6R,6aR)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2394679.png)